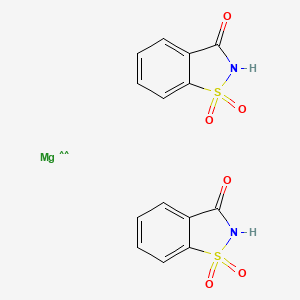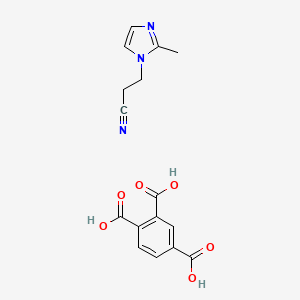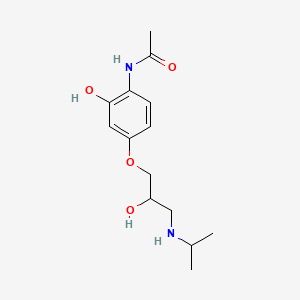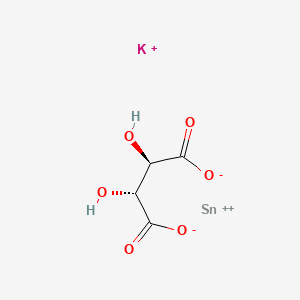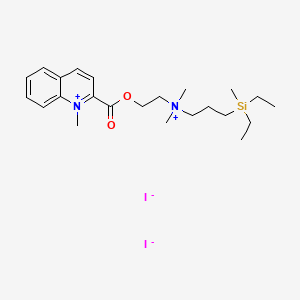
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound that belongs to the quinolinium family. This compound is characterized by its unique structure, which includes a quinolinium core, a silyl group, and a diiodide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. One common method starts with the preparation of the quinolinium core through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The silyl and diiodide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives .
科学的研究の応用
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
作用機序
The mechanism by which Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents, such as:
- Quinolinium, 2-((2-(dimethylamino)ethoxy)carbonyl)-1-methyl-,diiodide
- Quinolinium, 2-((2-(trimethylsilyl)ethoxy)carbonyl)-1-methyl-,diiodide
Uniqueness
The uniqueness of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and therapeutic agents .
特性
CAS番号 |
113611-74-8 |
|---|---|
分子式 |
C23H38I2N2O2Si |
分子量 |
656.5 g/mol |
IUPAC名 |
3-[diethyl(methyl)silyl]propyl-dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C23H38N2O2Si.2HI/c1-7-28(6,8-2)19-11-16-25(4,5)17-18-27-23(26)22-15-14-20-12-9-10-13-21(20)24(22)3;;/h9-10,12-15H,7-8,11,16-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
ALKQHUUVDHAWCN-UHFFFAOYSA-L |
正規SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



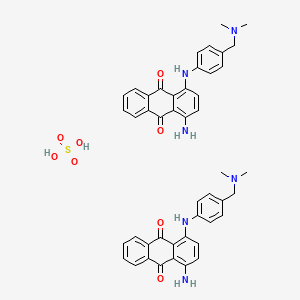
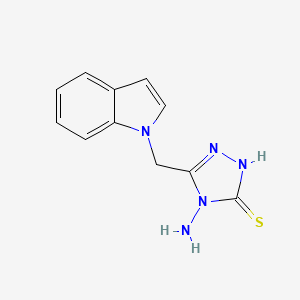
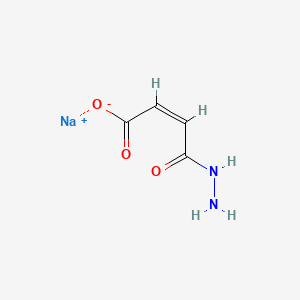

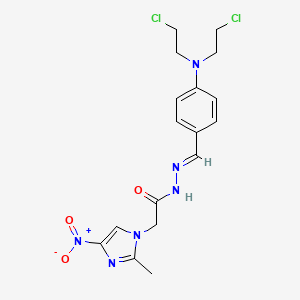
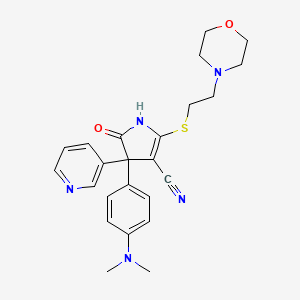
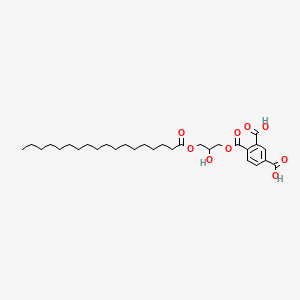
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
